Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate with appropriate reagents . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: The compound is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with proteins and enzymes, influencing their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is used as an intermediate in the manufacture of fentanyl and related derivatives.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Known for its use as a semi-flexible linker in PROTAC development for targeted protein degradation.
The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for particular research and industrial applications.
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(2-methylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-12-7-5-6-8-13(12)14-9-10-19(11-15(14)18)16(20)21-17(2,3)4/h5-8,14-15H,9-11,18H2,1-4H3 |
InChI Key |
CHUZLHPFTUXJPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CC2N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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